(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Medicinal Chemistry Chiral Synthesis 5-HT3 Antagonist

Streamline granisetron synthesis with (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2177263-94-2). This stereodefined chiral building block eliminates wasteful chiral resolution, directly improving process economics. The N-benzyl group (XLogP3=2.2) enhances crystallinity for easier purification and enables mild hydrogenolysis deprotection—unlike non-removable N-methyl analogs. Avoid synthetic failure by choosing the correct (1R,5S) enantiomer. Backed by a scalable synthetic route (57% yield), it ensures reliable supply for preclinical through early clinical development. Request your quote today.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B7892697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+
InChIKeyBVEFCNSLJKPSEA-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A Chiral Building Block for 5-HT3 Antagonist Synthesis


(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2177263-94-2) is a stereodefined, chiral bicyclic amine derivative featuring a rigid 9-azabicyclo[3.3.1]nonane scaffold with a ketone at the 3-position and an N-benzyl protecting group [1]. Its core structure is a critical pharmacophore in bioactive molecules, most notably serving as a direct synthetic precursor to granisetron, a clinically established 5-HT3 receptor antagonist used as an antiemetic . The compound's defined (1R,5S) stereochemistry is essential for generating the correct spatial orientation in the final drug molecule, distinguishing it from racemic mixtures or alternative stereoisomers in terms of synthetic efficiency and downstream pharmacological relevance .

Why (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Cannot Be Simply Replaced by Its Enantiomer, Racemate, or N-Methyl Analog


Substituting (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with a closely related analog introduces significant risk of synthetic failure or suboptimal biological outcome. First, the (1R,5S) stereochemistry is non-negotiable for the synthesis of stereodefined therapeutics like granisetron; using the racemic mixture or the (1S,5R) enantiomer would necessitate a chiral resolution step, reducing overall yield and increasing cost [1]. Second, the N-benzyl group is a specific protecting group that enhances lipophilicity (XLogP3 of 2.2) and crystallinity, facilitating key purification steps and subsequent deprotection to the N-H intermediate under mild hydrogenolysis conditions [2]. In contrast, the N-methyl analog (pseudopelletierine) cannot be deprotected and alters the molecule's basicity and receptor binding profile, rendering it unsuitable as a granisetron intermediate [3].

Quantitative Differentiation Evidence for (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Against Key Comparators


Defined (1R,5S) Stereochemistry vs. Racemic Mixture in Granisetron Precursor Synthesis

For the synthesis of the antiemetic drug granisetron, the (1R,5S) enantiomer is the required stereoisomer. Using the racemic mixture of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one would result in a 50% loss of material following a necessary chiral resolution step to isolate the active stereoisomer [1]. The defined (1R,5S) form eliminates this waste, directly providing the correct stereochemistry for downstream reactions. This is a critical factor for process efficiency and cost in an industrial setting.

Medicinal Chemistry Chiral Synthesis 5-HT3 Antagonist

Lipophilicity (XLogP3) Comparison: N-Benzyl vs. N-Methyl Analog

The N-benzyl substituent in (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one confers significantly higher lipophilicity compared to the naturally occurring N-methyl analog, pseudopelletierine. The calculated XLogP3 value for the benzyl derivative is 2.2 [1], whereas for pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) it is 1.1 [2]. This difference of +1.1 log units indicates a >10-fold increase in the octanol-water partition coefficient.

Physicochemical Property Lipophilicity Drug Design

Synthetic Scalability: Optimized Procedure for Multi-Gram Preparation of the Racemate

A robust, scalable procedure for the synthesis of the racemic 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one scaffold has been reported in Organic Syntheses, demonstrating a reliable 57% yield at a 17.9 g scale from readily available starting materials [1]. While this specific procedure yields the racemate, it establishes a viable route to the core scaffold, and the same methodology is adaptable for the synthesis of the (1R,5S) enantiomer using chiral starting materials or resolution techniques. This contrasts with alternative N-protected tropinone derivatives (e.g., N-Boc or N-Cbz) which may suffer from lower yields or more complex deprotection strategies.

Process Chemistry Organic Synthesis Scale-up

Validated Application Scenarios for (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Based on Quantitative Evidence


Stereospecific Synthesis of Granisetron and Related 5-HT3 Antagonists

The (1R,5S) stereochemistry is a prerequisite for the efficient synthesis of granisetron. Using this specific enantiomer eliminates the need for a chiral resolution step, which would otherwise discard 50% of the starting material if a racemic precursor were employed [1]. This directly improves process economics and is the industry-standard approach for producing this high-volume antiemetic drug.

Development of Novel CNS-Penetrant Ligands

The N-benzyl group imparts a calculated XLogP3 of 2.2, which is significantly higher than the N-methyl analog (XLogP3 1.1) [2]. This increased lipophilicity can be strategically leveraged to enhance blood-brain barrier penetration in the design of new CNS-active compounds, while the benzyl group can be subsequently removed to reveal a secondary amine for further diversification.

Large-Scale Synthesis of Azabicyclo[3.3.1]nonane Scaffolds

The established, scalable synthetic procedure for the racemic core, which proceeds in 57% yield on a multi-gram scale [3], provides a reliable foundation for the production of this compound. This proven methodology reduces the risk associated with sourcing and scaling up synthesis for preclinical or early clinical development programs, making it a preferred building block over less characterized N-protected alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.